molecular formula C8H8Cl2O2 B13423288 3-(2,2-Dichloro-1-hydroxyethyl)phenol

3-(2,2-Dichloro-1-hydroxyethyl)phenol

Cat. No.: B13423288
M. Wt: 207.05 g/mol
InChI Key: JXYPMSRSPZJPAN-UHFFFAOYSA-N
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Description

3-(2,2-Dichloro-1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . This compound is characterized by the presence of a phenol group substituted with a 2,2-dichloro-1-hydroxyethyl group at the third position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichloro-1-hydroxyethyl)phenol typically involves the chlorination of 3-(1-hydroxyethyl)phenol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichloro-1-hydroxyethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dichloro-1-hydroxyethyl)phenol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Dichloro-1-hydroxyethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include oxidative stress response and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Dichloro-1-hydroxyethyl)phenol is unique due to the presence of both dichloro and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

3-(2,2-dichloro-1-hydroxyethyl)phenol

InChI

InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7-8,11-12H

InChI Key

JXYPMSRSPZJPAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(C(Cl)Cl)O

Origin of Product

United States

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